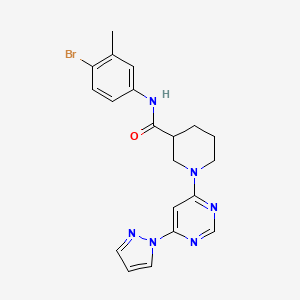

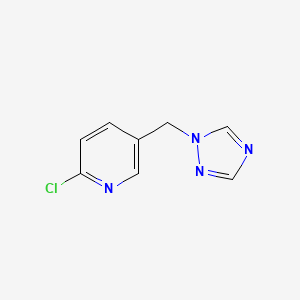

![molecular formula C20H12ClFN2O3 B2373490 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide CAS No. 922031-66-1](/img/structure/B2373490.png)

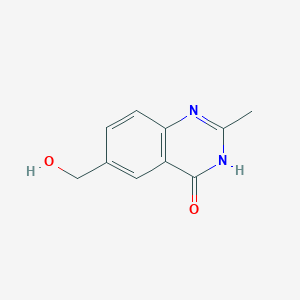

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide” is a compound that belongs to the class of dibenzoxazepine antipsychotic agents . It is a serotonergic receptor antagonist .

Synthesis Analysis

The synthesis of such compounds can be achieved through various methods. For instance, one method involves the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates . Another method involves the synthesis of 10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine from 2-Amino-2-carboxydiphenylsulphide .Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Properties

- Solid Support Synthesis : A method for efficiently assembling dibenz[b,f]oxazepin-11(10H)-ones, related to the core structure of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide, has been reported. This method utilizes the SNAr methodology on AMEBA resin, highlighting the compound's flexibility in synthesis and the high purity of the final products (Ouyang et al., 1999).

- Polyfluorinated Analogues : Research into dibenz[b,f][1,4]oxazepines, which share a structural framework with N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide, indicates their biological activities, particularly on the central nervous system. An approach based on intramolecular dehydrofluorination has been explored for creating polyfluorinated analogues, demonstrating the compound's relevance in developing psychotropic agents (Gerasimova et al., 1989).

Pharmacological Potential

- Organocatalytic Asymmetric Reactions : The compound's relevance extends to organocatalyzed asymmetric reactions, demonstrating its potential in medicinal chemistry for creating chiral compounds. This includes the synthesis of seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, highlighting the compound's utility in creating pharmacophores with significant enantioselectivity (Li et al., 2019).

- Antitumor Activities : Studies on related dihydrodibenzoxepins have shown anti-tumor activities against human tumor cell lines, suggesting the potential pharmacological applications of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide in cancer research (Wu et al., 2006).

Propiedades

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-12-4-6-18-16(9-12)24-20(26)15-10-14(5-7-17(15)27-18)23-19(25)11-2-1-3-13(22)8-11/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWJKUQRIALFNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

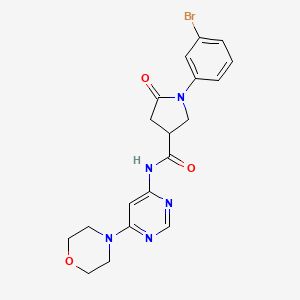

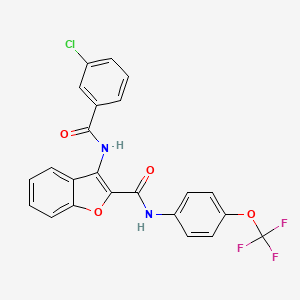

![(6-chloropyridin-3-yl)-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2373407.png)

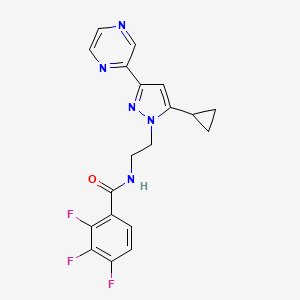

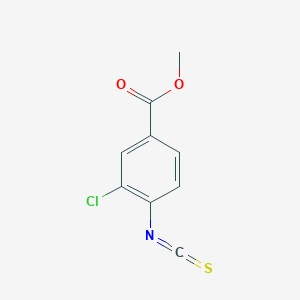

![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

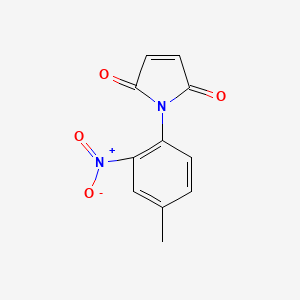

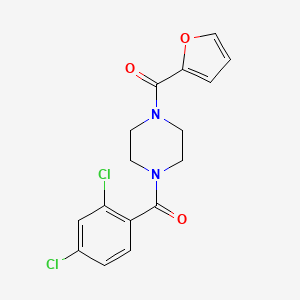

![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/no-structure.png)

![(E)-N-(benzoyloxy)-1-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B2373427.png)